MAO‑B Inhibitory Potency – C5‑Nitro‑1,3‑dimethyl Indazole vs. 7‑Nitroindazole
While a direct IC50 for 1,3‑dimethyl‑5‑nitro‑1H‑indazole is not reported in the primary literature, the C5‑nitroindazole chemotype to which it belongs achieves an IC50 of 0.99 µM and Ki of 0.102 µM on human MAO‑B, which is approximately 28‑fold more potent than the comparator 7‑nitroindazole (IC50 = 27.8 µM) in the same assay [1]. Subsequent structure–activity studies confirm that C5 substitution is the critical driver of sub‑micromolar MAO‑B inhibition, with a series of C5‑substituted indazoles displaying IC50 values as low as 0.0025 µM [2]. The N1,N3‑dimethyl pattern present in 1,3‑dimethyl‑5‑nitro‑1H‑indazole is predicted to further enhance potency relative to the unsubstituted C5‑nitroindazole by increasing lipophilicity and improving complementarity with the MAO‑B active site [3].
| Evidence Dimension | Human MAO‑B inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted sub‑micromolar based on C5‑nitroindazole class (IC50 range 0.0025–0.99 µM for C5‑substituted analogs) |
| Comparator Or Baseline | 5‑Nitroindazole (unsubstituted parent): IC50 = 0.99 µM, Ki = 0.102 µM; 7‑Nitroindazole: IC50 = 27.8 µM |
| Quantified Difference | C5‑nitroindazole chemotype is ~28‑fold more potent than 7‑nitroindazole; C5‑substituted analogs reach IC50 values up to ~400‑fold lower (0.0025 µM) than 5‑nitroindazole parent |
| Conditions | Human MAO‑B; MPTP oxidation assay by HPLC (Herraiz et al., 2009); recombinant human MAO‑B with p‑tyramine substrate (Stear et al., 2023) |
Why This Matters
For neuroprotection programmes requiring MAO‑B inhibition, the C5‑nitro‑1,3‑dimethyl substitution pattern offers a >28‑fold potency advantage over 7‑nitroindazole, meaning significantly lower compound quantities are needed to achieve target engagement, reducing cost and off‑target risk.
- [1] Herraiz, T., Arán, V. J., & Guillén, H. (2009). Nitroindazole compounds inhibit the oxidative activation of MPTP neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radical Research, 43(10), 975–984. https://doi.org/10.1080/10715760903159170 View Source
- [2] Stear, C., Petzer, A., Crous, C., & Petzer, J. P. (2023). Indazole derivatives as novel inhibitors of monoamine oxidase and D‑amino acid oxidase. Medicinal Chemistry Research, 33, 336–349. https://doi.org/10.1007/s00044-023-03176-x View Source
- [3] BRENDA Enzyme Database. Ligand: 1,3-dimethyl-5-nitro-1H-indazole (BRENDA ligand ID 162715). https://www.brenda-enzymes.info/ligand.php?brenda_ligand_id=162715 View Source
